molecular formula C20H22N2O4 B2599297 Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate CAS No. 1705037-17-7

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2599297
CAS No.: 1705037-17-7
M. Wt: 354.406
InChI Key: BSQCQNJUFQNAPI-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features an indole moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific conditions for synthesizing this compound would involve the appropriate selection of starting materials and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may exert its effects by modulating enzyme activity, receptor binding, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-hydroxy-2-(1-methylindolin-5-yl)ethyl)carbamoyl)benzoate is unique due to its specific functional groups and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

methyl 4-[[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-22-10-9-15-11-16(7-8-17(15)22)18(23)12-21-19(24)13-3-5-14(6-4-13)20(25)26-2/h3-8,11,18,23H,9-10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQCQNJUFQNAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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